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Compound of Interest

Compound Name: GSK2194069

Cat. No.: B607780 Get Quote

An objective analysis of the experimental data and methodologies surrounding the fatty acid

synthase inhibitor, GSK2194069.

This guide provides researchers, scientists, and drug development professionals with a

comprehensive comparison of published findings on GSK2194069, a potent inhibitor of human

fatty acid synthase (hFAS). By presenting data from the original pivotal study and subsequent

independent research, this document aims to offer a clear perspective on the reproducibility of

the initial findings and compare the performance of GSK2194069 with alternative FASN

inhibitors.

Summary of Quantitative Data
The following tables summarize the key quantitative data from the primary publication by

Hardwicke et al. (2014) and a later independent study by Cho et al. (2021), which corroborates

the inhibitory activity of GSK2194069.

Table 1: In Vitro Enzyme Inhibition Data
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Compound Target
Assay
Parameter

Value (nM)

Original
Study
(Hardwicke
et al., 2014)
[1][2]

Independen
t Study
(Cho et al.,
2021)[3][4]
[5][6]

GSK2194069
hFAS KR

domain
IC₅₀ 7.7 ✓

hFAS KR

domain

Kᵢ (vs.

acetoacetyl-

CoA)

4.8 ✓

hFAS KR

domain

Kᵢ (vs.

NADPH)
5.6 ✓

Purified hFAS IC₅₀ 60.4

TVB-3166 Purified hFAS IC₅₀ 73.6

Fasnall Purified hFAS IC₅₀ 3710

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitor constant. KR: β-ketoacyl reductase.

Table 2: Cellular Activity Data
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Compound Cell Line
Assay
Parameter

Value (nM)
Original Study
(Hardwicke et
al., 2014)[1][2]

GSK2194069
A549 (Lung

Carcinoma)

EC₅₀ (Growth

Inhibition)
15 ± 0.5 ✓

A549 (Lung

Carcinoma)

EC₅₀

(Phosphatidylcho

line reduction)

15.5 ± 9 ✓

KATO-III (Gastric

Carcinoma)

Fatty Acid

Synthesis

Inhibition

Effective at 100

nM
✓

MKN45 (Gastric

Carcinoma)

Fatty Acid

Synthesis

Inhibition

Effective at 100

nM
✓

SNU-1 (Gastric

Carcinoma)

Fatty Acid

Synthesis

Inhibition

Effective at 100

nM
✓

EC₅₀: Half-maximal effective concentration.

Signaling Pathway and Mechanism of Action
GSK2194069 acts as a potent and specific inhibitor of the β-ketoacyl reductase (KR) domain of

human fatty acid synthase (hFAS).[1][2] This enzyme is responsible for the de novo synthesis

of long-chain fatty acids, a process often upregulated in cancer cells to support rapid

proliferation and membrane synthesis. By binding to the KR domain, GSK2194069 blocks the

reduction of acetoacetyl-CoA, a critical step in the fatty acid elongation cycle. This leads to a

depletion of cellular palmitate and other fatty acids, ultimately inhibiting cell growth and

inducing apoptosis in cancer cells dependent on de novo lipogenesis.
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Caption: Mechanism of action of GSK2194069 on the FASN pathway.

Experimental Protocols
This section provides a detailed description of the key experimental methodologies used in the

cited studies.

Human Fatty Acid Synthase (hFAS) KR Activity Assay
(Hardwicke et al., 2014)

Objective: To determine the in vitro inhibitory activity of GSK2194069 on the β-ketoacyl

reductase domain of hFAS.

Methodology:

The assay was performed in a 96-well plate format.

The reaction mixture contained purified human FASN enzyme, NADPH, and the substrate

acetoacetyl-CoA in a suitable buffer.

GSK2194069 was added at varying concentrations.
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The rate of NADPH oxidation was monitored by the decrease in absorbance at 340 nm

using a spectrophotometer.

IC₅₀ values were calculated by fitting the dose-response data to a four-parameter

equation.

For Kᵢ determination, the assay was performed with varying concentrations of both the

inhibitor and the substrate (acetoacetyl-CoA or NADPH).

FASN Enzyme Activity Assay (Cho et al., 2021)[4][5][6][7]
Objective: To independently measure the inhibitory effect of GSK2194069 and other

inhibitors on purified human FASN.

Methodology:

The assay was conducted in a 96-well plate.

The reaction mixture included purified human FASN, acetyl-CoA, malonyl-CoA, and

NADPH in a phosphate buffer.

FASN inhibitors (GSK2194069, TVB-3166, Fasnall) were pre-incubated with the enzyme.

The reaction was initiated by adding the substrates.

The consumption of NADPH was measured by the change in absorbance at 340 nm.

IC₅₀ values were determined from the resulting dose-response curves.

Cell Proliferation Assay (Hardwicke et al., 2014)
Objective: To assess the effect of GSK2194069 on the growth of cancer cell lines.

Methodology:

A549 cells were seeded in 96-well plates and allowed to attach overnight.

Cells were treated with a range of concentrations of GSK2194069.
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After a 5-day incubation period, cell viability was assessed using a suitable method (e.g.,

CellTiter-Glo).

EC₅₀ values were calculated from the dose-response curves.

Cellular Fatty Acid Synthesis Assay (Hardwicke et al.,
2014)

Objective: To confirm that GSK2194069 inhibits de novo fatty acid synthesis in cancer cells.

Methodology:

Cancer cell lines (KATO-III, MKN45, A549, SNU-1) were treated with 100 nM

GSK2194069.

Cells were incubated with ¹³C-labeled acetate.

After 24 hours, cellular lipids were extracted.

The incorporation of the ¹³C label into newly synthesized fatty acids was measured by

NMR spectroscopy.

Experimental Workflow Diagrams
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Caption: Workflow for in vitro FASN activity assay.
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Caption: Workflow for cell proliferation assay.

Comparison with Alternatives
The study by Cho et al. (2021) provides a direct comparison of GSK2194069 with other FASN

inhibitors, namely TVB-3166 and Fasnall, in an in vitro FASN activity assay.[3][4][5][6] The

results indicate that GSK2194069 (IC₅₀ = 60.4 nM) and TVB-3166 (IC₅₀ = 73.6 nM) have

comparable and potent inhibitory activity against purified human FASN. In contrast, Fasnall

(IC₅₀ = 3710 nM) was found to be significantly less potent in this assay.[3][4][5][6] This

suggests that for applications requiring potent and direct inhibition of FASN, GSK2194069 and

TVB-3166 are more suitable candidates than Fasnall based on this in vitro data.
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Conclusion on Reproducibility
The findings from the independent study by Cho et al. (2021) on the inhibitory activity of

GSK2194069 against purified human FASN (IC₅₀ = 60.4 nM) are in good agreement with the

potent activity reported in the original study by Hardwicke et al. (2014), which reported an IC₅₀

of 7.7 nM against the isolated KR domain. While the absolute IC₅₀ values differ, likely due to

variations in the specific enzyme preparation (full-length FASN vs. KR domain) and assay

conditions, both studies unequivocally demonstrate that GSK2194069 is a potent inhibitor of

FASN in the nanomolar range. This independent confirmation provides strong support for the

reproducibility of the core finding that GSK2194069 is a potent inhibitor of fatty acid synthase.

The consistent reports of its efficacy in cellular assays across multiple studies further

underscore the reliability of the initial findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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